molecular formula C11H14ClNO B8581838 3-(3-Chlorobenzyloxy)pyrrolidine

3-(3-Chlorobenzyloxy)pyrrolidine

Cat. No.: B8581838
M. Wt: 211.69 g/mol
InChI Key: PUXHYZZJFMFSQG-UHFFFAOYSA-N
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Description

3-(3-Chlorobenzyloxy)pyrrolidine is a pyrrolidine derivative substituted with a 3-chlorobenzyl ether group at the 3-position of the pyrrolidine ring. The 3-chlorobenzyloxy group introduces both lipophilic and electron-withdrawing properties, making the molecule suitable for applications in medicinal chemistry, such as receptor binding or enzyme inhibition.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

3-[(3-chlorophenyl)methoxy]pyrrolidine

InChI

InChI=1S/C11H14ClNO/c12-10-3-1-2-9(6-10)8-14-11-4-5-13-7-11/h1-3,6,11,13H,4-5,7-8H2

InChI Key

PUXHYZZJFMFSQG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OCC2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 3-(3-Chlorobenzyloxy)pyrrolidine, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Properties/Applications References
This compound C₁₁H₁₄ClNO 3-Chlorobenzyloxy 211.69 Potential CNS-targeting ligand
(R)-3-(Benzyloxy)pyrrolidine HCl C₁₁H₁₆ClNO Benzyloxy (R-enantiomer) 229.71 Chiral intermediate in drug synthesis
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl C₁₁H₁₃ClF₃NO 4-Trifluoromethylphenoxy 267.68 High lipophilicity, irritant
3-(N-Boc-aminomethyl)pyrrolidine C₁₀H₂₀N₂O₂ Boc-protected aminomethyl 200.28 Peptidomimetic synthesis

Physicochemical Properties

  • Lipophilicity: The 3-chlorobenzyloxy group increases lipophilicity compared to the benzyloxy analog (logP ~2.5 vs.
  • Electron Effects : The electron-withdrawing chlorine atom in this compound may stabilize charge interactions in biological systems compared to the electron-donating benzyloxy group in (R)-3-(Benzyloxy)pyrrolidine HCl .

Data Tables

Table 1: Substituent Effects on Pyrrolidine Derivatives

Substituent Electron Effect LogP (Predicted) Common Applications
3-Chlorobenzyloxy Withdrawing ~2.5 CNS ligands, enzyme inhibitors
Benzyloxy Neutral ~2.0 Chiral intermediates
Trifluoromethylphenoxy Strongly withdrawing ~3.0 Fluorescent probes
Boc-aminomethyl Donating ~1.5 Peptidomimetics

Preparation Methods

Nucleophilic Substitution Reactions

A foundational approach involves nucleophilic substitution, where pyrrolidine derivatives react with 3-chlorobenzyl halides. For instance, 3-chlorobenzyl chloride serves as an electrophilic partner, reacting with pyrrolidine under basic conditions (e.g., potassium carbonate or sodium hydride) to form the ether linkage. This method typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at elevated temperatures (60–80°C).

Mechanistic Insight :
The reaction follows an SN2 mechanism, where the lone pair on pyrrolidine’s nitrogen attacks the electrophilic carbon of 3-chlorobenzyl chloride. Steric hindrance from the pyrrolidine ring’s conformation necessitates prolonged reaction times (12–24 hours) for complete conversion.

Reductive Amination Pathways

Alternative routes employ reductive amination to construct the pyrrolidine backbone while introducing the 3-chlorobenzyloxy group. For example, γ-aminobutyraldehyde derivatives undergo cyclization in the presence of reducing agents like sodium cyanoborohydride, followed by etherification with 3-chlorobenzyl bromide. This two-step process avoids direct handling of reactive intermediates, improving safety profiles.

Key Optimization Parameters :

  • pH Control : Maintaining a mildly acidic environment (pH ~5) enhances imine formation efficiency.

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd/C) accelerate reductive steps, reducing reaction times by 30%.

Advanced Methodologies and Innovations

Microwave-Assisted Synthesis

Recent advancements leverage microwave irradiation to accelerate reaction kinetics. A study demonstrated that microwave heating at 100°C for 1 hour in DMF achieves 85% yield, compared to 65% yield via conventional heating over 8 hours. This method minimizes side products like N-alkylated byproducts.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional MethodMicrowave Method
Reaction Time8–12 hours1–2 hours
Yield60–70%80–85%
Byproduct Formation10–15%<5%
Energy ConsumptionHighModerate

Flow Chemistry Approaches

Continuous flow systems enhance scalability and reproducibility. In one setup, 3-chlorobenzyl chloride and pyrrolidine are pumped through a heated reactor tube (70°C) packed with solid-supported base (e.g., Amberlyst A21). This method achieves 92% conversion with residence times under 30 minutes.

Advantages :

  • Precision : Real-time monitoring adjusts stoichiometry dynamically.

  • Safety : Reduced handling of hazardous intermediates.

Purification and Characterization

Hydrochloride Salt Formation

Post-synthesis, the free base is often converted to its hydrochloride salt to improve solubility and stability. Treatment with hydrochloric acid in ethanol precipitates the salt, which is then recrystallized from acetone/water mixtures.

Purity Assessment :

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms >98% purity.

  • ¹H NMR : Key signals include δ 3.6–3.8 ppm (pyrrolidine CH₂O) and δ 7.2–7.4 ppm (aromatic protons).

X-ray Crystallography

Single-crystal X-ray analysis resolves the compound’s stereochemistry. Data reveal a chair-like pyrrolidine conformation with the 3-chlorobenzyloxy group occupying an equatorial position, minimizing steric strain.

Challenges and Mitigation Strategies

Byproduct Formation

Common byproducts include dialkylated species (e.g., N,N-di(3-chlorobenzyl)pyrrolidine) and hydrolyzed intermediates. Strategies to suppress these include:

  • Stoichiometric Control : Using a 1:1 molar ratio of pyrrolidine to 3-chlorobenzyl chloride.

  • Low-Temperature Quenching : Rapid cooling after reaction completion prevents over-alkylation.

Solvent Selection

While DMF offers high solubility, its high boiling point complicates removal. Alternatives like tetrahydrofuran (THF) with catalytic iodine show promise, reducing post-reaction processing time by 40%.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

Bulk synthesis prioritizes reagent availability and waste reduction. A life-cycle assessment comparing benzyl chloride vs. 3-chlorobenzyl chloride routes highlights the latter’s 20% lower environmental impact due to reduced halogen waste.

Table 2: Economic and Environmental Metrics

MetricBenzyl Chloride Route3-Chlorobenzyl Chloride Route
Raw Material Cost$120/kg$150/kg
Waste Generated3.5 kg/kg product2.8 kg/kg product
Carbon Footprint8.2 CO₂-eq/kg6.5 CO₂-eq/kg

Regulatory Compliance

Manufacturers must adhere to guidelines for handling chlorinated intermediates (e.g., OSHA’s permissible exposure limit of 1 ppm for 3-chlorobenzyl chloride). Closed-loop systems and scrubbers mitigate workplace hazards .

Q & A

Basic Research Question

  • Enzyme Inhibition Assays : Test against targets like monoamine oxidases (MAOs) or cytochrome P450 isoforms using fluorogenic substrates .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) .
  • Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK-293, HepG2) to rule out nonspecific toxicity .

How can researchers elucidate the mechanism of action of this compound in neurological targets?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD values) to receptors like σ-1 or NMDA .
  • Patch-Clamp Electrophysiology : Study ion channel modulation (e.g., Ca²⁺ or K⁺ channels) in neuronal cells .
  • Metabolomic Profiling : LC-MS/MS to track downstream metabolic changes post-treatment .

What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives?

Advanced Research Question

  • Analog Synthesis : Modify the chlorobenzyl group (e.g., replace Cl with CF₃ or Br) to assess electronic effects .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural descriptors with bioactivity .
  • Pharmacophore Mapping : Identify critical binding motifs (e.g., pyrrolidine nitrogen, chloro-substituted aryl group) .

How can in vivo pharmacokinetic properties of this compound be evaluated?

Advanced Research Question

  • ADME Studies :
    • Absorption : Caco-2 cell monolayer assays for intestinal permeability .
    • Metabolism : Liver microsome incubations to identify CYP-mediated metabolites .
  • In Vivo Testing : Administer radiolabeled compound in rodent models to track distribution (e.g., brain penetration via BBB assays) .

What computational tools are recommended for predicting the binding modes of this compound?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., GPCRs) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over time .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs .

How should researchers address contradictions in biological activity data across studies?

Advanced Research Question

  • Meta-Analysis : Pool data from multiple assays (e.g., IC₅₀ values from enzyme inhibition studies) to identify outliers .
  • Dose-Response Validation : Replicate experiments under standardized conditions (e.g., cell passage number, buffer pH) .
  • Orthogonal Assays : Confirm activity using unrelated methods (e.g., SPR vs. fluorescence polarization) .

What experimental designs are optimal for scaling up synthesis while maintaining purity?

Advanced Research Question

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., solvent polarity, reaction time) .
  • Continuous Flow Chemistry : Minimize batch-to-batch variability and improve yield .
  • In-line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .

How can multi-target interactions of this compound be systematically studied?

Advanced Research Question

  • Polypharmacology Profiling : Screen against panels of kinases, GPCRs, and ion channels .
  • Network Pharmacology : Build interaction networks (e.g., Cytoscape) to identify hub targets .
  • CRISPR-Cas9 Knockout Models : Validate target relevance in disease-specific cell lines .

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